Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one
Overview
Description
Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one is a chemical compound with the molecular formula C6H8O3. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is part of the furan family, known for its unique ring structure that includes an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one involves several synthetic routes. One common method is the stereoselective synthesis, which aims to produce diastereomerically pure compounds. This process often involves the use of intermediates such as (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. Its unique structure makes it a valuable intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions are crucial for its applications in medicinal chemistry and other fields .
Comparison with Similar Compounds
Similar Compounds
Rac-(3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one: This compound has a similar ring structure but differs in its functional groups.
Rac-(3aR,6aS)-2H,3H,3aH,4H,6aH-cyclopenta[b]furan-2-one: Another related compound with slight variations in its chemical structure.
Uniqueness
Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one is unique due to its specific ring structure and the presence of multiple stereocenters. This uniqueness makes it a valuable compound for various chemical and pharmaceutical applications.
Properties
IUPAC Name |
(3aS,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWXKXJCQYNDFY-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(=O)C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC(=O)[C@H]2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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